An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 3,5-diethyl-1H-pyrazole-1-acetic acid
An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 3,5-diethyl-1H-pyrazole-1-acetic acid
Introduction
3,5-diethyl-1H-pyrazole-1-acetic acid, with the Chemical Abstracts Service (CAS) number 922516-28-7, is a member of the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. The addition of an acetic acid moiety at the N1 position and diethyl groups at the C3 and C5 positions of the pyrazole ring introduces specific physicochemical characteristics that are critical for its behavior in biological systems and for its formulation as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties and the determination of the molecular weight of 3,5-diethyl-1H-pyrazole-1-acetic acid. As a Senior Application Scientist, the following sections are structured to provide not only the fundamental data but also the underlying scientific principles and experimental methodologies for their determination, offering valuable insights for researchers in drug discovery and development.
Molecular Structure and Weight
The foundational step in characterizing any chemical entity is the confirmation of its molecular structure and weight.
Molecular Formula: C₉H₁₄N₂O₂
Molecular Weight: 182.22 g/mol
The molecular weight is a critical parameter for all quantitative analyses, including the preparation of solutions of known molarity and the interpretation of analytical data.
Experimental Determination of Molecular Weight
While the molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of structural elucidation and purity assessment. The two primary methods for this are Mass Spectrometry and Elemental Analysis.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers significant structural information.
Expected Fragmentation Pattern: The mass spectrum of 3,5-diethyl-1H-pyrazole-1-acetic acid is expected to show a prominent molecular ion peak [M]⁺ at m/z 182. The fragmentation is likely to proceed through the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da). The pyrazole ring itself is relatively stable, but fragmentation of the ethyl groups can also occur. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
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Ionization: The sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion [M]⁺.
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Acceleration: The positively charged ions are accelerated by an electric field.
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Mass Analysis: The ions are then separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: A detector records the abundance of each ion, generating a mass spectrum.
Diagram: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Elemental analysis provides the percentage composition of elements (C, H, N, O) in a compound. This data is used to confirm the empirical and molecular formulas. For a new compound, the experimentally determined percentages should be within ±0.4% of the calculated values for the proposed formula.[1]
Theoretical Composition for C₉H₁₄N₂O₂:
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Carbon (C): 59.32%
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Hydrogen (H): 7.74%
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Nitrogen (N): 15.37%
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Oxygen (O): 17.56%
Protocol: CHN/O Elemental Analysis
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Sample Preparation: A few milligrams of the dry, pure compound are accurately weighed.
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Combustion (CHN analysis): The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
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Separation and Detection (CHN analysis): The combustion products are separated by gas chromatography and quantified using a thermal conductivity detector.
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Pyrolysis (O analysis): For oxygen analysis, the sample is pyrolyzed in a furnace filled with a reagent that quantitatively converts oxygen into a detectable gas (e.g., CO).
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Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
Physicochemical Properties
The physicochemical properties of a molecule are paramount in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Melting Point (°C) | 170-180 (estimated) | Purity assessment and solid-state stability. |
| pKa | ~4.0-5.0 (estimated) | Influences ionization state, solubility, and receptor binding. |
| logP | ~1.5-2.5 (estimated) | Measure of lipophilicity, affecting membrane permeability and distribution. |
| Aqueous Solubility | Sparingly soluble | Impacts bioavailability and formulation options. |
Melting Point
pKa (Acid Dissociation Constant)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. As 3,5-diethyl-1H-pyrazole-1-acetic acid possesses a carboxylic acid group, it will act as a weak acid. The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring. The pyrazole ring itself is a weak base. The pKa of the carboxylic acid group is expected to be in the typical range for organic acids, likely between 4 and 5.
Protocol: Potentiometric Titration for pKa Determination
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Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium. A positive logP value indicates a preference for the lipid phase. The presence of the two ethyl groups will increase the lipophilicity compared to the dimethyl analog.
Protocol: Shake-Flask Method for logP Determination
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System Preparation: A solution of the compound is prepared in either water or octanol.
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Partitioning: A known volume of the solution is mixed with an equal volume of the other immiscible solvent (octanol or water) in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The logP is calculated using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).
Aqueous Solubility
Aqueous solubility is a critical property that affects the absorption and bioavailability of a drug. Poor solubility can be a major hurdle in drug development. As an organic acid, the solubility of 3,5-diethyl-1H-pyrazole-1-acetic acid is expected to be pH-dependent. It will be more soluble in its ionized (deprotonated) form at higher pH values.
Protocol: Kinetic Solubility Assay
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Sample Preparation: A stock solution of the compound is prepared in an organic solvent (e.g., DMSO).
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Dilution: Aliquots of the stock solution are added to an aqueous buffer at different pH values.
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Equilibration: The solutions are shaken for a period to allow for dissolution and potential precipitation.
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Filtration/Centrifugation: Any precipitated material is removed by filtration or centrifugation.
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Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC-UV).
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Data Analysis: The solubility at each pH is reported.
Conclusion
This technical guide has detailed the essential physicochemical properties and methods for determining the molecular weight of 3,5-diethyl-1H-pyrazole-1-acetic acid. While experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization based on the properties of analogous compounds and established analytical methodologies. For researchers in the field, the protocols and theoretical considerations outlined herein serve as a valuable resource for the synthesis, purification, and preclinical evaluation of this and other novel pyrazole derivatives. The interplay of the pyrazole core, the diethyl substituents, and the acetic acid side chain results in a unique set of properties that warrant further investigation for potential therapeutic applications.
References
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ACS Publications. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Retrieved from [Link]
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Avdeef, A. (2012).
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
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AppChem. (n.d.). 2-(3,5-diethyl-1H-pyrazol-1-yl)acetic acid. Retrieved from [Link]
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ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
